3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide are neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These channels play a crucial role in the transmission of electrical signals in the nervous system.
Mode of Action
The compound this compound interacts with its targets by binding to these channels, thereby modulating their activity . This interaction results in changes in the electrical properties of the neurons, affecting their ability to transmit signals.
Biochemical Pathways
The action of this compound on the voltage-sensitive sodium and L-type calcium channels affects several biochemical pathways. These include the regulation of neurotransmitter release, neuronal excitability, and signal propagation . The downstream effects of these changes can have significant impacts on neurological function and behavior.
Result of Action
The molecular and cellular effects of the action of this compound are diverse. By modulating the activity of voltage-sensitive sodium and L-type calcium channels, the compound can alter neuronal function and potentially influence behaviors associated with these neurons .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-10-15(16(22-25-10)11-6-3-4-8-13(11)19)18(24)20-17-12-7-5-9-14(12)21-23(17)2/h3-4,6,8H,5,7,9H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXUWQARBZTWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CCCC4=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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